molecular formula C13H7Cl2NO B082212 2,7-Dichloroacridin-9(10H)-one CAS No. 10352-33-7

2,7-Dichloroacridin-9(10H)-one

Cat. No. B082212
CAS RN: 10352-33-7
M. Wt: 264.1 g/mol
InChI Key: XJJONGZIEZYSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound with a molecular formula of C13H6Cl2NO. This compound is widely used in the field of biochemistry and pharmacology due to its ability to interact with biological systems.

Mechanism Of Action

The mechanism of action of 2,7-Dichloroacridin-9(10H)-one is not fully understood. However, it is believed to interact with biological systems through intercalation and electrostatic interactions. It has been shown to bind to DNA and RNA, resulting in the inhibition of DNA replication and transcription. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to interact with ion channels, resulting in the modulation of cellular signaling pathways.

Biochemical And Physiological Effects

2,7-Dichloroacridin-9(10H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of ion channels. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,7-Dichloroacridin-9(10H)-one in lab experiments is its ability to interact with biological systems. It is a versatile compound that can be used to study a wide range of biological processes. Additionally, 2,7-Dichloroacridin-9(10H)-one is relatively easy to synthesize and can be obtained in moderate yields. However, one of the limitations of using 2,7-Dichloroacridin-9(10H)-one is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, making it necessary to use caution when handling this compound.

Future Directions

There are many potential future directions for the use of 2,7-Dichloroacridin-9(10H)-one in scientific research. One potential direction is the development of new drugs for the treatment of cancer and infectious diseases. Additionally, 2,7-Dichloroacridin-9(10H)-one could be used to study the role of ion channels in cellular signaling and the development of new drugs for the treatment of neurological disorders. Furthermore, the use of 2,7-Dichloroacridin-9(10H)-one as a fluorescent probe could be expanded to study the interactions between DNA and proteins in greater detail. Overall, the potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting.
Conclusion:
In conclusion, 2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in the field of biochemistry and pharmacology due to its ability to interact with biological systems. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,7-Dichloroacridin-9(10H)-one have been discussed in this paper. The potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting, and further research in this area is warranted.

Synthesis Methods

The synthesis of 2,7-Dichloroacridin-9(10H)-one involves a reaction between 2,7-dichloroacridine and acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2,7-Dichloroacridin-9(10H)-one. The yield of this reaction is moderate, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2,7-Dichloroacridin-9(10H)-one has been extensively used in scientific research due to its ability to interact with biological systems. It has been used as a fluorescent probe to study the interactions between DNA and proteins. It has also been used to study the mechanism of action of various drugs and to investigate the role of ion channels in cellular signaling. Additionally, 2,7-Dichloroacridin-9(10H)-one has been used in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.

properties

CAS RN

10352-33-7

Product Name

2,7-Dichloroacridin-9(10H)-one

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.1 g/mol

IUPAC Name

2,7-dichloro-10H-acridin-9-one

InChI

InChI=1S/C13H7Cl2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17)

InChI Key

XJJONGZIEZYSIP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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